molecular formula C20H21NO3S B14674103 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate CAS No. 40496-57-9

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate

Cat. No.: B14674103
CAS No.: 40496-57-9
M. Wt: 355.5 g/mol
InChI Key: XBHFGSVNMRHGPO-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,9-Tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

40496-57-9

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-3-ylmethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C20H21NO3S/c1-14-6-9-16(10-7-14)25(22,23)24-13-15-8-11-20-18(12-15)17-4-2-3-5-19(17)21-20/h2-7,9-10,15,21H,8,11-13H2,1H3

InChI Key

XBHFGSVNMRHGPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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